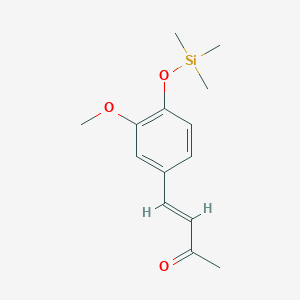
4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one is an organic compound characterized by its unique structure, which includes a methoxy group, a trimethylsilyloxy group, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with trimethylsilyl chloride in the presence of a base such as pyridine. This reaction forms the trimethylsilyloxy derivative, which is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one involves its interaction with various molecular targets. The methoxy and trimethylsilyloxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The butenone moiety can undergo nucleophilic addition reactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl 3-methoxy-4-(trimethylsilyloxy)cinnamate: This compound shares the trimethylsilyloxy and methoxy groups but differs in the presence of a cinnamate moiety.
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester: Similar in having trimethylsilyloxy groups, but with a propenoic acid structure.
Uniqueness
4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one is unique due to its specific combination of functional groups and the butenone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and material science.
Properties
Molecular Formula |
C14H20O3Si |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
(E)-4-(3-methoxy-4-trimethylsilyloxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H20O3Si/c1-11(15)6-7-12-8-9-13(14(10-12)16-2)17-18(3,4)5/h6-10H,1-5H3/b7-6+ |
InChI Key |
NYBBNHAYBXNYDG-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)O[Si](C)(C)C)OC |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O[Si](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


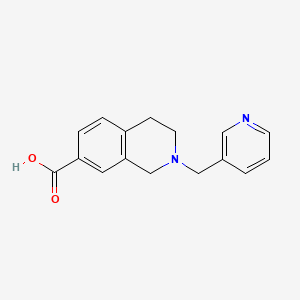
![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)
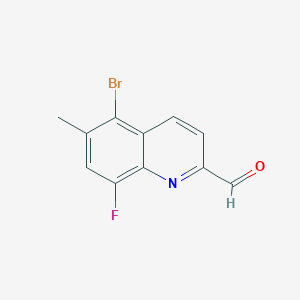
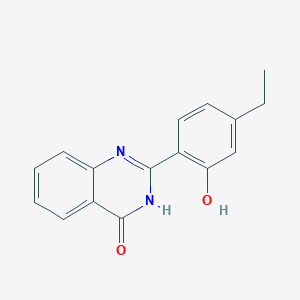
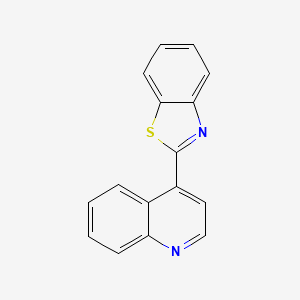


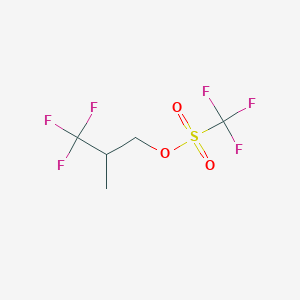
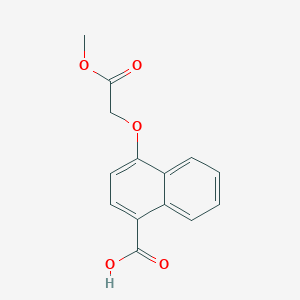



![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)
![5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)
